![molecular formula C24H18OS3 B296067 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B296067.png)
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of rhodium (I) complexes with NHC-based pincer ligands has been reported to facilitate the preparation of similar bicyclic compounds . The reaction sequence often involves head-to-tail homocoupling of terminal alkynes followed by annulation of the resulting enyne .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but differs in the substituents and functional groups.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Another bicyclic compound with different substituents, used in polymer production.
Uniqueness
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is unique due to its specific combination of substituents and the presence of sulfur atoms in the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H18OS3 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)-3,4-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C24H18OS3/c1-25-20-14-12-17(13-15-20)21-16-22-23(18-8-4-2-5-9-18)24(27-28(22)26-21)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
KXEMSMLICUGYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


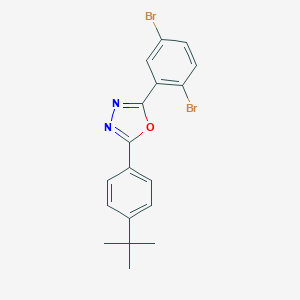
![diethyl 4-(2-{4-[(3,7-dimethyloctyl)oxy]phenyl}vinyl)benzylphosphonate](/img/structure/B295985.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
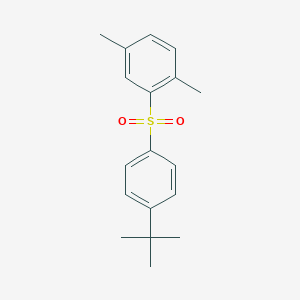
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

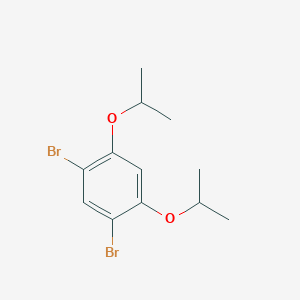
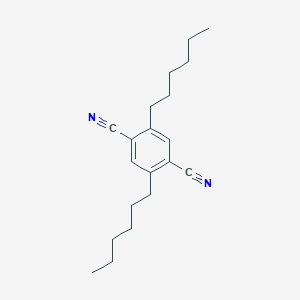
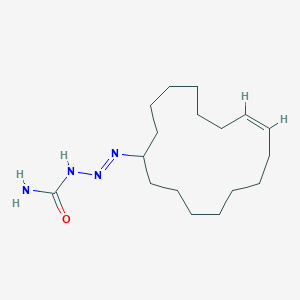
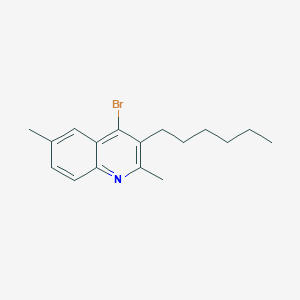
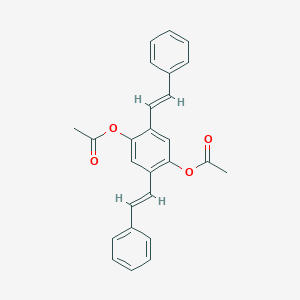
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
